1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, where the piperidine is reacted with ethyl halides under basic conditions.
Formation of the 1,2,4-Triazole Ring: The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, sulfonates, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Uniqueness
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its combined piperidine and triazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug development .
Biological Activity
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on current research findings.
The compound has a molecular formula of C10H15N5 and a molecular weight of approximately 205.26 g/mol. The structure includes a piperidine moiety, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H15N5 |
Molecular Weight | 205.26 g/mol |
CAS Number | 1525425-40-4 |
Research indicates that compounds containing the triazole moiety can induce apoptosis in various cancer cell lines and exhibit antifungal properties against resistant strains such as Candida auris. The mechanism often involves disruption of cellular membranes and interference with metabolic pathways.
Antifungal Activity
A study demonstrated that derivatives of piperidine-based triazoles showed significant antifungal activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL for the most effective compounds. These compounds not only inhibited fungal growth but also induced cell cycle arrest and apoptosis in fungal cells, highlighting their potential as therapeutic agents against resistant fungal infections .
Biological Activities
The following sections detail various biological activities associated with this compound and its derivatives.
Antimicrobial Activity
The triazole derivatives have been shown to possess antimicrobial properties against a range of pathogens. For instance, studies have reported significant activity against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating effectiveness comparable to standard antibiotics .
Anticancer Activity
Research has indicated that the compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle disruption. In vitro studies have shown that treatment with triazole derivatives leads to increased rates of apoptotic cell death in various cancer cell lines .
Case Studies
Several studies provide insights into the efficacy of triazole-containing compounds:
- Study on Antifungal Properties : A study evaluated six piperidine-based triazole derivatives against clinical isolates of C. auris. Compounds pta1, pta2, and pta3 exhibited potent antifungal activity with low toxicity profiles, suggesting their potential use in clinical settings .
- Antimicrobial Evaluation : Another investigation highlighted the broad-spectrum antimicrobial effects of triazole derivatives, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria .
- Anticancer Research : A study focused on the anticancer properties revealed that specific derivatives could effectively induce apoptosis in breast cancer cells, indicating their potential as chemotherapeutic agents .
Properties
Molecular Formula |
C9H17N5 |
---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c10-9-11-8-14(12-9)7-6-13-4-2-1-3-5-13/h8H,1-7H2,(H2,10,12) |
InChI Key |
JJBMDWHJNVFNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.